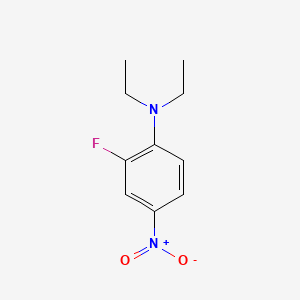

N,N-diethyl-2-fluoro-4-nitroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N-diethyl-2-fluoro-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O2/c1-3-12(4-2)10-6-5-8(13(14)15)7-9(10)11/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPVHBAPCTSCZKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=C(C=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001279985 | |

| Record name | N,N-Diethyl-2-fluoro-4-nitrobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001279985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2689-37-4 | |

| Record name | N,N-Diethyl-2-fluoro-4-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2689-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diethyl-2-fluoro-4-nitrobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001279985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Substituted Anilines and Nitroaromatic Chemistry

N,N-diethyl-2-fluoro-4-nitroaniline belongs to the classes of substituted anilines and nitroaromatic compounds. Its core structure is an aniline (B41778) ring, which is a benzene (B151609) ring with an amino group. This core is modified with four substituents: a diethylamino group (-N(C₂H₅)₂), a fluorine atom (-F), and a nitro group (-NO₂).

The interplay of these functional groups on the aromatic ring is central to the molecule's chemical behavior.

Substituted Anilines : The diethylamino group is an electron-donating group, which increases the electron density of the aromatic ring. This activation influences the ring's reactivity in chemical reactions.

Nitroaromatic Chemistry : The nitro group is a strong electron-withdrawing group. nih.gov This characteristic significantly polarizes the molecule and is crucial for its potential use in applications such as nonlinear optics. The presence of both strong electron-donating and electron-withdrawing groups on the same ring system creates a "push-pull" electronic effect, a key feature in the design of molecules with specific optical properties.

The synthesis of this compound often involves the nitration of N,N-diethyl-2-fluoroaniline using agents like nitric acid and sulfuric acid. Alternatively, it can be prepared through nucleophilic aromatic substitution (SNAr) reactions, where a fluorine atom on a nitro-substituted ring is replaced by a diethylamino group. nih.govnih.gov

Interdisciplinary Significance in Contemporary Chemical Sciences

The unique substitution pattern of N,N-diethyl-2-fluoro-4-nitroaniline makes it a molecule of interest in several scientific fields. Its primary significance lies in its potential as a building block for more complex molecules and in the field of materials science.

Synthetic Chemistry : It serves as an important intermediate in organic synthesis. The functional groups can be chemically transformed; for example, the nitro group can be reduced to an amino group, and the fluorine atom can be replaced by other nucleophiles, allowing for the creation of a diverse range of derivatives.

Materials Science : Like many nitroaniline derivatives, this compound has been investigated for its nonlinear optical (NLO) properties. These properties are valuable for applications in telecommunications and optical data processing. The push-pull system created by the electron-donating diethylamino group and the electron-withdrawing nitro group is a well-established strategy for designing NLO materials.

Dye and Pigment Production : The nitroaromatic structure contributes to its character as a chromophore (a part of a molecule responsible for its color). This makes it a candidate for use in the manufacturing of dyes and pigments.

Overview of Key Research Domains and Methodological Approaches

Precursor Synthesis and Functionalization for this compound Generation

The generation of this compound is primarily achieved through sequential functionalization of aromatic precursors. The main strategies involve either the nitration of a pre-functionalized aniline (B41778) or the construction of the molecule through nucleophilic aromatic substitution and subsequent alkylation.

Nitration Methodologies for Aromatic Precursors

A principal route to this compound involves the direct nitration of N,N-diethyl-2-fluoroaniline. This approach leverages the existing substitution pattern to direct the incoming nitro group to the desired position.

The synthesis of this compound is commonly achieved through the electrophilic nitration of N,N-diethyl-2-fluoroaniline. In this reaction, the activating, ortho,para-directing diethylamino group and the deactivating, ortho,para-directing fluorine atom synergistically influence the position of the incoming electrophile. The diethylamino group is a strong activating group, directing the nitration primarily to the para position relative to it, which is the C4 position. The fluorine atom at the C2 position also directs ortho and para, but its influence is weaker. Therefore, the major product is the desired this compound.

Alternative nitrating systems have been developed for achieving regioselectivity in anilines. For instance, the use of tert-butyl nitrite (B80452) (TBN) has been reported for the regioselective nitration of N-alkyl anilines. sci-hub.se This method proceeds via a radical mechanism and has been shown to be effective for various substituted anilines, although fluorine-functionalized substrates may require longer reaction times. sci-hub.se Another approach involves using iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O), which can promote ortho-nitration in aniline derivatives through a proposed nitrogen dioxide radical intermediate. rsc.org The choice of solvent can also dramatically influence regioselectivity; for example, nitration of a protected tryptophan derivative yields different isomers depending on whether the solvent is acetic anhydride (B1165640) or trifluoroacetic acid. nih.gov

Optimizing reaction conditions is crucial to maximize the yield of the desired 4-nitro isomer and prevent side reactions, such as over-nitration or oxidation. Traditional nitration is often carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically performed at low temperatures to control the exothermic nature of the reaction and enhance selectivity.

Modern optimization techniques often employ continuous flow microreactors, which offer superior control over reaction parameters like temperature, pressure, and residence time, leading to higher yields and improved safety. beilstein-journals.orggoogle.com For example, the synthesis of the related compound 4-fluoro-2-nitroaniline (B1293508) was optimized in a microchannel reactor, achieving yields of 83-94% with very short reaction times. google.com Kinetic modeling can also be used to determine optimal conditions, as demonstrated in the nitration of O-methylisouronium sulfate (B86663), where a kinetic model based on the nitronium ion (NO₂⁺) attack was used to achieve a high conversion rate. beilstein-journals.org

The choice of nitrating agent is also a key parameter for optimization. While mixed acid is common, other agents can be used. Fuming nitric acid in sulfuric acid at low temperatures (0-5°C) is employed for the nitration of similar acetanilide (B955) precursors. google.com

Table 1: Comparison of Nitration Conditions for Anilines

| Precursor | Nitrating Agent/System | Solvent | Temperature | Key Findings | Reference |

|---|---|---|---|---|---|

| N,N-diethyl-2-fluoroaniline | Conc. HNO₃ / H₂SO₄ | - | Low Temperature | Standard method to control reaction rate and avoid over-nitration. | |

| p-Fluoroacetanilide | 68% HNO₃ | Acetic acid/Acetic anhydride | 30-70 °C | High yield (83-94%) and short reaction time (50-200s) in a microreactor. | google.com |

| N-Alkyl Anilines | tert-Butyl Nitrite (TBN) | Acetonitrile | Room Temp. to Reflux | Proceeds via a radical mechanism; provides N-nitroso N-alkyl nitroanilines. | sci-hub.se |

| Aniline Derivatives | Fe(NO₃)₃·9H₂O | Dichloroethane | 80 °C | Promotes ortho-nitration through a proposed nitrogen dioxide radical. | rsc.org |

| N-(4-fluoro-2-methoxyphenyl)acetamide | Fuming HNO₃ | Sulfuric Acid | 0-5 °C | Effective nitration of a protected aniline precursor. | google.com |

Nucleophilic Aromatic Substitution Routes for Fluoro-Substituted Anilines

In this context, a precursor like 3,4-difluoronitrobenzene (B149031) can be used. The nitro group at C1 activates the ring, making the fluorine atoms at C3 and C4 susceptible to nucleophilic attack. The fluorine at the para position (C4) is more activated and is displaced by a nucleophile. A specific patent describes the synthesis of 2-fluoro-4-nitroaniline (B181687) from 3,4-difluoronitrobenzene by reaction with aqueous ammonia (B1221849) under pressure at elevated temperatures (120-135°C). google.com The resulting 2-fluoro-4-nitroaniline can then be N-alkylated to yield the final product. The use of amines as nucleophiles in SₙAr reactions on polyfluoroarenes is a general method for producing functionalized aniline derivatives. nih.gov

N-Alkylation Protocols for Diethylamino Functionalization

The final step in several synthetic routes is the introduction of the two ethyl groups onto the nitrogen atom of a fluoro-nitroaniline precursor, such as 2-fluoro-4-nitroaniline. This N-alkylation is a crucial functionalization step.

A common method involves nucleophilic substitution using an alkylating agent like diethyl sulfate or ethyl bromide in a polar aprotic solvent such as dimethylformamide (DMF) at temperatures between 60–80°C. However, a significant challenge in the N-alkylation of primary anilines is controlling the degree of alkylation to prevent the formation of tertiary amines and quaternary ammonium (B1175870) salts. psu.edu

Various catalytic systems have been developed to achieve selective N-alkylation. These include using alcohols as alkylating agents in the presence of iridium or ruthenium N-heterocyclic carbene (NHC) complexes, which proceed via a "borrowing hydrogen" methodology. nih.govresearchgate.net Another approach utilizes inexpensive Lewis acids like aluminum chloride (AlCl₃) to mediate the reaction between amines and alcohols. rhhz.net Ionic liquids have also been employed as solvents to promote selective N-monoalkylation of anilines with alkyl halides. psu.edu

Table 2: Selected N-Alkylation Methods for Anilines | Aniline Substrate | Alkylating Agent | Catalyst/Solvent | Key Features | Reference | | :--- | :--- | :--- | :--- | :--- | | Aniline Derivatives | Benzyl Alcohols | NHC-Ir(III) Complexes | High yields for mono-alkylation; solvent-free conditions. | nih.gov | | Anilines | Alkyl Halides | Ionic Liquids | Simple and efficient for N-monoalkylation; minimizes over-alkylation. | psu.edu | | Primary/Secondary Alcohols | SmI₂ / MW | Selective generation of mono-alkylated amines; broad substrate scope. | researchgate.net | | Aliphatic/Aromatic Amines | Alcohols | AlCl₃ | Inexpensive Lewis acid catalyst; works for various amines and alcohols. | rhhz.net | | 2-Fluoro-4-nitroaniline | Diethyl sulfate / Ethyl bromide | DMF | Direct N,N-diethylation via nucleophilic substitution. | |

Detailed Mechanistic Investigations of Synthesis Reactions

Understanding the reaction mechanisms is fundamental to controlling the synthesis of this compound.

The mechanism of electrophilic nitration depends heavily on the reagents used. In the classic mixed-acid (HNO₃/H₂SO₄) system, the active electrophile is the nitronium ion (NO₂⁺), which is generated in situ. The reaction proceeds via an electrophilic attack on the electron-rich aniline ring to form a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion), followed by deprotonation to restore aromaticity. Kinetic modeling supports this mechanism. beilstein-journals.org In contrast, nitration with tert-butyl nitrite is proposed to occur through a radical pathway involving homolytic cleavage of TBN to generate nitroso and tert-butoxy (B1229062) radicals. sci-hub.se Similarly, nitration using Fe(NO₃)₃·9H₂O is thought to involve a nitrogen dioxide radical (NO₂˙) intermediate. rsc.org

The mechanism for nucleophilic aromatic substitution (SₙAr) is a two-step addition-elimination process. A nucleophile (e.g., an amine) attacks the electron-deficient aromatic ring at the carbon bearing the leaving group (fluorine). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized onto the electron-withdrawing nitro group, which is crucial for stabilizing the intermediate. In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. chemistrysteps.comwikipedia.org

Catalytic N-alkylation of anilines with alcohols often follows a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. The metal catalyst first dehydrogenates the alcohol to form an aldehyde. The aniline then condenses with the aldehyde to form an imine (or enamine). Finally, the metal-hydride species, formed during the initial dehydrogenation, reduces the imine to the N-alkylated amine, regenerating the catalyst. nih.govresearchgate.net For Lewis acid-mediated reactions with AlCl₃, the proposed mechanism involves the formation of an AlCl₃-amine complex, which facilitates the reaction with the alcohol. rhhz.net

Elucidation of Electrophilic Aromatic Substitution Mechanisms in Nitration

The introduction of a nitro group (-NO2) onto an aromatic ring is a quintessential example of an electrophilic aromatic substitution (EAS) reaction. In the context of synthesizing this compound, a precursor molecule would undergo nitration. The most common method for nitration involves the use of a nitrating mixture, which consists of concentrated nitric acid (HNO3) and concentrated sulfuric acid (H2SO4).

The mechanism proceeds through several key steps. Initially, nitric acid is protonated by the stronger acid, sulfuric acid, leading to the formation of the nitronium ion (NO2+), which is a powerful electrophile. This is the rate-determining step of the reaction.

Step 1: Formation of the Nitronium Ion HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Once formed, the nitronium ion is attacked by the electron-rich aromatic ring. The presence of activating or deactivating groups on the ring influences the position of the incoming nitro group. For a precursor to this compound, the directing effects of the existing substituents are crucial. The electrophile attacks the aromatic ring, leading to the formation of a resonance-stabilized carbocation known as an arenium ion or sigma complex.

Step 3: Deprotonation and Restoration of Aromaticity In the final step, a weak base, such as the bisulfate ion (HSO₄⁻) or water (H₂O), removes a proton from the carbon atom bearing the nitro group. This restores the aromaticity of the ring and yields the nitroaromatic compound.

The regioselectivity of the nitration is dictated by the electronic effects of the substituents already present on the aromatic ring. An activating group, such as a diethylamino group, would direct the incoming nitro group to the ortho and para positions. Conversely, a deactivating group, like a fluoro group, would also direct ortho and para, but would slow down the reaction rate. The interplay of these directing effects is a critical consideration in the synthesis of this compound.

Analysis of Nucleophilic Substitution Mechanism on Aryl Halides

The introduction of the diethylamino group onto the fluoro-nitro-substituted aromatic ring proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is characteristic of aryl halides that are activated by the presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to the halogen.

The SNAr mechanism is a two-step process involving the formation of a resonance-stabilized intermediate called a Meisenheimer complex.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex The nucleophile, in this case, diethylamine (B46881) ((CH₃CH₂)₂NH), attacks the carbon atom bearing the halogen (fluorine). This leads to the formation of a negatively charged intermediate, the Meisenheimer complex, where the negative charge is delocalized over the aromatic ring and the electron-withdrawing nitro group. The presence of the nitro group in the para position is crucial for stabilizing this intermediate through resonance.

Step 2: Departure of the Leaving Group The aromaticity of the ring is restored by the departure of the leaving group, which is the fluoride (B91410) ion (F⁻) in this synthesis. The rate of this step depends on the stability of the leaving group. Fluorine is a good leaving group in this context due to its high electronegativity, which polarizes the C-F bond.

The nature of the nucleophile: More nucleophilic amines will react faster.

The nature of the leaving group: The reactivity order is generally F > Cl > Br > I, which is the reverse of the order in nucleophilic aliphatic substitution. This is because the first step, the nucleophilic attack, is rate-determining, and the highly electronegative fluorine atom strongly polarizes the carbon atom it is attached to, making it more susceptible to attack.

The nature and position of the electron-withdrawing groups: Strong electron-withdrawing groups ortho and para to the leaving group are essential for the stabilization of the Meisenheimer complex.

Kinetic Studies of Key Synthetic Steps

Kinetic studies of the nitration and nucleophilic aromatic substitution steps provide quantitative insights into the reaction rates and mechanisms.

Rate = k[Ar-H][HNO₃]

The rate constant, k, is influenced by the temperature and the specific solvent used. The activation energy for the nitration of benzene (B151609) is approximately 15-20 kcal/mol. The presence of activating or deactivating groups on the aromatic ring will significantly alter this rate.

For the nucleophilic aromatic substitution (SNAr) , the reaction also generally follows second-order kinetics, being first order in the aryl halide and first order in the nucleophile.

Rate = k[Ar-X][Nu]

The table below presents hypothetical kinetic data for the reaction of a generic activated aryl fluoride with diethylamine, illustrating the effect of temperature on the rate constant.

| Temperature (°C) | Rate Constant (k) (L mol⁻¹ s⁻¹) |

| 25 | 1.5 x 10⁻⁴ |

| 50 | 6.0 x 10⁻⁴ |

| 75 | 2.4 x 10⁻³ |

This is a hypothetical data table for illustrative purposes.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy serves as a powerful tool for the unambiguous determination of the molecular structure of this compound by providing detailed information about the chemical environment of each nucleus.

¹H NMR Spectral Assignment and Spin-Spin Coupling Analysis

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons and the ethyl substituents. The aromatic region displays a complex splitting pattern due to the presence of the fluorine atom. A triplet is observed in the range of δ 7.2–7.5 ppm, which can be attributed to the proton at the C5 position, coupled to the adjacent proton and the fluorine atom.

The diethylamino group gives rise to two characteristic signals. The methylene protons (-CH2-) appear as a quartet at approximately δ 3.4 ppm, a result of spin-spin coupling with the adjacent methyl protons. The methyl protons (-CH3) resonate as a quartet around δ 1.2 ppm, coupled to the methylene protons.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 7.2–7.5 | t | Aromatic H |

| 3.4 | q | -N(CH₂CH₃)₂ |

| 1.2 | q | -N(CH₂CH₃)₂ |

Note: Specific coupling constants (J values) are not available in the referenced literature.

¹³C NMR Chemical Shift Interpretation for Aromatic and Aliphatic Carbons

The ¹³C NMR spectrum provides further confirmation of the molecular structure, with signals corresponding to each unique carbon atom. The electron-withdrawing nature of the nitro group significantly influences the chemical shifts of the aromatic carbons. The carbon atom at the C4 position, para to the nitro group, is deshielded and appears at a downfield chemical shift of approximately δ 150 ppm. chemrxiv.org The presence of the fluorine atom also affects the chemical shifts of the adjacent carbons (C1 and C2) due to its electronegativity and through-space coupling.

The aliphatic carbons of the diethylamino group are observed at distinct upfield positions. The methylene carbons (-CH2-) are typically found in the region of δ 40-50 ppm, while the terminal methyl carbons (-CH3) resonate at a more shielded position, usually around δ 10-15 ppm. A complete and unambiguous assignment of all carbon signals requires further detailed analysis, including 2D NMR data.

Table 2: Partial ¹³C NMR Spectral Data of this compound

| Chemical Shift (ppm) | Assignment |

| ~150 | C4 (para to NO₂) |

Note: A complete assignment for all carbon atoms is not available in the referenced literature.

¹⁹F NMR Spectroscopic Investigations of the Fluoro Moiety

Information regarding the ¹⁹F NMR spectroscopy of this compound is not available in the surveyed literature. This technique would be invaluable for providing precise information about the electronic environment of the fluorine atom and its coupling with neighboring protons.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

While specific 2D NMR data for this compound are not documented in the available literature, these techniques are essential for the definitive assignment of ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy) would reveal the spin-spin coupling network between protons, confirming the connectivity within the ethyl groups and the coupling patterns of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) would establish the direct one-bond correlations between protons and their attached carbons.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, provides a molecular fingerprint of this compound by identifying its characteristic functional groups.

Fourier-Transform Infrared (FTIR) Spectroscopy of Characteristic Functional Groups

The FTIR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups. chemrxiv.org The strong electron-withdrawing nitro group (-NO₂) exhibits two distinct stretching vibrations: an asymmetric stretch typically observed around 1520 cm⁻¹ and a symmetric stretch near 1340 cm⁻¹. chemrxiv.org The stretching vibration of the carbon-fluorine (C-F) bond is expected to appear in the region of 1220 cm⁻¹. chemrxiv.org The aliphatic C-H stretching vibrations of the diethylamino group are observed around 2960 cm⁻¹. chemrxiv.org

Table 3: Characteristic FTIR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 2960 | C-H stretch | Diethylamino |

| 1520 | Asymmetric NO₂ stretch | Nitro |

| 1340 | Symmetric NO₂ stretch | Nitro |

| 1220 | C-F stretch | Fluoro |

Raman Spectroscopy for Molecular Vibrations and Conformation

Raman spectroscopy provides valuable insights into the vibrational modes of this compound, which are crucial for understanding its molecular structure and conformation. The characteristic peaks observed in the Raman spectrum correspond to specific stretching and bending vibrations of the chemical bonds within the molecule.

Key vibrational modes include the symmetric and asymmetric stretching of the nitro (NO₂) group, typically found around 1340 cm⁻¹ and 1520 cm⁻¹, respectively. The C–F stretching vibration is observed at approximately 1220 cm⁻¹. The diethylamino group exhibits C–H stretching vibrations around 2960 cm⁻¹. These distinct Raman shifts allow for the identification and characterization of the compound's functional groups and their conformational arrangement.

Interactive Table: Characteristic Raman Shifts for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| Asymmetric NO₂ stretching | 1520 | |

| Symmetric NO₂ stretching | 1340 | |

| C–F stretching | 1220 | |

| C–H stretching (diethyl groups) | 2960 |

Electronic Absorption and Emission Spectroscopy

Electronic absorption and emission spectroscopy techniques, such as UV-Vis and fluorescence spectroscopy, are employed to study the electronic transitions and photophysical properties of this compound.

The UV-Vis spectrum of this compound is characterized by absorption bands that arise from electronic transitions between molecular orbitals. The presence of both an electron-donating group (diethylamino) and an electron-withdrawing group (nitro) on the aniline ring system gives rise to intramolecular charge transfer (ICT) transitions.

In many nitroaniline derivatives, two main absorption bands are observed. scielo.org.za The high-energy band is typically assigned to a π→π* transition, while the lower-energy band corresponds to the ICT transition from the donor to the acceptor group. scielo.org.zaresearchgate.net This ICT transition is particularly sensitive to the surrounding environment. psu.edu

The fluorescence and photoluminescence properties of this compound systems are influenced by the nature of the excited state. Following photoexcitation, the molecule can relax to the ground state through radiative (fluorescence) or non-radiative pathways. The efficiency and wavelength of fluorescence are dependent on the molecular structure and the solvent environment.

In some related N,N-dialkyl-nitroaniline compounds, dual fluorescence has been observed, where two distinct emission bands are present. nih.gov This phenomenon is often attributed to the existence of two different excited states, a locally excited (LE) state and a charge transfer (CT) state. nih.gov The relative intensities of these bands can be modulated by the solvent polarity and excitation wavelength. nih.gov

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This effect is particularly pronounced for compounds like this compound, where the dipole moment changes significantly upon electronic excitation. The interaction of the solute with solvent molecules of varying polarity can stabilize the ground and excited states to different extents, leading to shifts in the absorption and emission maxima.

For molecules with a large change in dipole moment upon excitation, a red shift (bathochromic shift) in the absorption spectrum is typically observed as the solvent polarity increases. psu.edu This is because more polar solvents stabilize the more polar excited state to a greater extent than the ground state. The study of solvatochromic shifts provides valuable information about the electronic structure of the molecule and its interactions with the solvent. psu.eduresearchgate.net The Kamlet-Taft parameters (α, β, and π*) are often used to quantify solvent polarity, hydrogen bond acidity, and hydrogen bond basicity, respectively, and correlate these properties with the observed spectral shifts. researchgate.net

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₁₀H₁₃FN₂O₂), the expected molecular ion peak [M]⁺ would be at an m/z of approximately 212.1.

Electron ionization mass spectrometry reveals characteristic fragmentation patterns. Common fragmentation pathways for this molecule include the loss of a nitro group (NO₂, 46 Da) and ethyl groups (C₂H₅, 29 Da). The base peak in the mass spectrum is often observed at m/z 166, corresponding to the fluoroaniline (B8554772) fragment remaining after the elimination of the nitro group.

Interactive Table: Key Mass Spectrometry Data for this compound

| Ion | m/z (approximate) | Identity | Reference |

| [M]⁺ | 212.1 | Molecular Ion | |

| [M - NO₂]⁺ | 166 | Loss of Nitro Group | |

| [M - C₂H₅]⁺ | 183 | Loss of Ethyl Group |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a compound by fragmenting a precursor ion and analyzing the resulting product ions. In the case of this compound, electron ionization mass spectrometry has identified a molecular ion peak (M⁺) at an m/z of 212.1. This corresponds to the molecular weight of the compound.

Further fragmentation analysis indicates the loss of a nitro group (NO₂), with a mass of 46 Da, and ethyl groups (C₂H₅). A base peak at an m/z of 166 is observed, which corresponds to the fluoroaniline fragment remaining after the elimination of the nitro group.

A detailed MS/MS fragmentation pattern for this compound is not extensively reported in publicly available scientific literature. However, based on the known fragmentation pathways of similar nitroaromatic compounds and substituted anilines, a proposed fragmentation table can be outlined.

Table 1: Proposed Tandem Mass Spectrometry (MS/MS) Fragmentation Data for this compound

| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Proposed Neutral Loss |

| 212.1 | 183.1 | C₂H₅ (Ethyl radical) |

| 212.1 | 166.1 | NO₂ (Nitro group) |

| 183.1 | 155.1 | C₂H₄ (Ethene) |

| 166.1 | 138.1 | C₂H₄ (Ethene) |

Single-Crystal X-ray Diffraction for Solid-State Structure

As of the latest available scientific literature, a complete single-crystal X-ray diffraction study for this compound has not been reported. Therefore, the specific details regarding its crystal system, space group, intramolecular dimensions, and intermolecular interactions are not available. The following subsections outline the parameters that would be determined from such an analysis.

The crystal system and space group are fundamental properties of a crystalline solid, describing the symmetry of the unit cell and the arrangement of molecules within it. This information is a prerequisite for a full crystal structure solution. For this compound, this data remains to be determined experimentally.

Table 2: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

A detailed analysis of the intramolecular geometry provides insights into the bonding and electronic nature of the molecule. The bond lengths, bond angles, and torsion angles are influenced by factors such as hybridization, steric hindrance, and resonance effects. For this compound, these precise values can only be definitively established through single-crystal X-ray diffraction.

Table 3: Selected Intramolecular Parameters for this compound (Predicted/Awaited Experimental Data)

| Bond/Angle/Torsion | Expected Value Range/Comment |

| C-F Bond Length (Å) | Awaiting experimental data |

| C-N (nitro) Bond Length (Å) | Awaiting experimental data |

| C-N (diethylamino) Bond Length (Å) | Awaiting experimental data |

| N-O (nitro) Bond Lengths (Å) | Awaiting experimental data |

| C-C-C Bond Angles (°) in Benzene Ring | Awaiting experimental data |

| O-N-O Bond Angle (°) in Nitro Group | Awaiting experimental data |

| Dihedral Angle (Benzene Ring and Nitro Group) (°) | Awaiting experimental data |

| Dihedral Angle (Benzene Ring and Diethylamino Group) (°) | Awaiting experimental data |

The arrangement of molecules in the crystal lattice is governed by intermolecular forces such as hydrogen bonding, halogen bonding, π-π stacking, and van der Waals interactions. These interactions are crucial in determining the physical properties of the solid, including its melting point and solubility. An analysis of the crystal packing of this compound would reveal the dominant intermolecular forces at play. However, in the absence of a crystal structure, this analysis remains speculative. Potential interactions could include C-H···O and C-H···F hydrogen bonds, as well as π-π stacking between the aromatic rings.

Computational Chemistry and Theoretical Characterization of N,n Diethyl 2 Fluoro 4 Nitroaniline

Density Functional Theory (DFT) for Ground State Electronic Structure

Density Functional Theory (DFT) has become a principal method for investigating the ground state electronic structure of molecules. By employing functionals like B3LYP in conjunction with various basis sets, it is possible to accurately predict molecular properties.

Geometry Optimization and Conformational Analysis

The initial step in the theoretical characterization of N,N-diethyl-2-fluoro-4-nitroaniline involves the optimization of its molecular geometry. This process seeks to find the lowest energy arrangement of the atoms, which corresponds to the most stable conformation of the molecule. For this compound, the geometry is largely defined by the orientation of the diethylamino and nitro groups with respect to the benzene (B151609) ring.

Computational studies on similar molecules, such as N,N-diethyl-2[(4'-substituted)phenylthio]acetamides, have utilized the B3LYP/6-311++G(d,p) level of theory to perform conformational analysis. nih.gov These studies indicate that multiple stable conformers can exist due to the rotation around single bonds. For this compound, the planarity of the nitro group with the benzene ring is expected due to resonance stabilization. The diethylamino group, however, may exhibit some degree of pyramidalization at the nitrogen atom and the ethyl groups are likely to adopt a staggered conformation to minimize steric hindrance. The presence of the fluorine atom ortho to the diethylamino group can influence the orientation of the ethyl chains through steric and electronic interactions.

The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, provide a detailed picture of the three-dimensional structure of the molecule.

Frontier Molecular Orbital (HOMO-LUMO) Energy and Localization Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich part of the molecule, which includes the aniline (B41778) nitrogen and the aromatic ring. The electron-donating nature of the diethylamino group increases the energy of the HOMO. Conversely, the LUMO is anticipated to be localized on the electron-deficient nitro group, a strong electron-withdrawing substituent. This spatial separation of the HOMO and LUMO is characteristic of "push-pull" systems and is responsible for their interesting electronic and optical properties.

Theoretical calculations for the closely related compound 4-nitroaniline (B120555) have shown a HOMO-LUMO energy gap of approximately 4.24 eV. nih.gov For this compound, a similar value would be expected, with slight modifications due to the presence of the diethyl and fluoro substituents.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| 4-Nitroaniline | -6.58 | -2.34 | 4.24 | nih.gov |

| 2-Nitroaniline | -6.45 | -2.18 | 4.27 | researchgate.net |

Electrostatic Potential (ESP) Surfaces and Charge Distribution

The molecular electrostatic potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The ESP map illustrates the regions of positive and negative electrostatic potential on the molecule's surface.

In this compound, the most negative regions (shown in red or yellow on a typical ESP map) are expected to be located around the oxygen atoms of the nitro group, making them susceptible to electrophilic attack. The region around the fluorine atom will also exhibit negative potential. Conversely, the hydrogen atoms of the aromatic ring and the ethyl groups will represent regions of positive potential (typically colored in blue), indicating their susceptibility to nucleophilic attack. The nitrogen atom of the diethylamino group will have a region of negative potential, though its accessibility may be sterically hindered by the ethyl groups.

Prediction of Vibrational (IR, Raman) and NMR Spectroscopic Parameters

Computational methods can accurately predict the vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra of molecules. These theoretical spectra can be used to aid in the interpretation of experimental data.

Vibrational Spectra (IR and Raman): DFT calculations, often using the B3LYP functional, can predict the vibrational frequencies and intensities of a molecule. The calculated frequencies are typically scaled by a factor to account for anharmonicity and other systematic errors. For this compound, characteristic vibrational modes are expected for the nitro group (symmetric and asymmetric stretching), the C-F bond, the C-N bonds, and the various vibrations of the aromatic ring and the diethylamino group.

| Vibrational Mode | Calculated Frequency (cm-1) | Compound | Reference |

|---|---|---|---|

| NO2 asymmetric stretch | ~1500-1550 | 2-Nitroaniline | researchgate.net |

| NO2 symmetric stretch | ~1330-1360 | 2-Nitroaniline | researchgate.net |

| C-F stretch | ~1200-1300 | 4-Fluoroaniline | nih.gov |

| N-H stretch (aniline) | ~3400-3500 | 2-Nitroaniline | researchgate.net |

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within DFT to calculate the NMR chemical shifts (¹H and ¹³C) of molecules. These calculations provide valuable information for assigning the signals in experimental NMR spectra. For this compound, distinct signals are expected for the aromatic protons, which will be influenced by the electronic effects of the nitro, fluoro, and diethylamino groups, as well as through-space coupling with the fluorine atom. The protons of the ethyl groups will appear as a characteristic quartet and triplet. The ¹³C NMR spectrum will show distinct signals for each carbon atom, with their chemical shifts being highly dependent on the local electronic environment.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT that allows for the investigation of the electronic excited states of molecules. It is widely used to predict UV-Vis absorption spectra and to understand the nature of electronic transitions.

Calculation of Vertical Excitation Energies and Oscillator Strengths

TD-DFT calculations can determine the vertical excitation energies, which correspond to the energies of electronic transitions from the ground state to various excited states, and their corresponding oscillator strengths, which are a measure of the intensity of these transitions. These calculated values can be directly compared to the absorption maxima (λ_max) in an experimental UV-Vis spectrum.

For this compound, the lowest energy electronic transition is expected to be a charge-transfer transition from the HOMO (localized on the amino group and the ring) to the LUMO (localized on the nitro group). This type of transition is characteristic of push-pull systems and typically results in a strong absorption band in the near-UV or visible region of the spectrum. TD-DFT calculations can provide a detailed description of the orbitals involved in each electronic transition, offering a deeper understanding of the molecule's photophysical properties.

Simulation of UV-Vis Absorption Spectra and Fluorescence Emissions

The electronic absorption spectra of nitroaniline derivatives are of significant interest for understanding their electronic transitions. For instance, the UV-Vis absorption spectra of related compounds like N,N-diethyl-4-nitroaniline have been studied to probe solvent effects. researchgate.netresearchgate.net Computational methods such as Time-Dependent Density Functional Theory (TD-DFT) are employed to simulate UV-Vis spectra, providing a theoretical basis for experimental observations. nih.gov These simulations can help in rationalizing the linear and nonlinear optical responses of molecules like this compound. The introduction of different functional groups, such as the fluoro group in this case, can cause shifts in the absorption maxima, which can be predicted and analyzed computationally.

Molecular Dynamics (MD) Simulations for Dynamic Behavior in Solution and Solid State

Molecular dynamics simulations are a powerful tool to study the dynamic behavior of molecules in different phases. For compounds like this compound, MD simulations can reveal how the molecule interacts with solvent molecules and how its conformation changes over time. Solvation effects have been shown to influence the electronic properties, such as reducing the HOMO-LUMO gap in polar solvents, which in turn enhances charge-transfer capabilities. While specific MD simulation studies on this compound are not extensively documented in the provided results, the principles are well-established for similar nitroaniline systems.

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR modeling aims to establish a mathematical relationship between the chemical structure of a compound and its properties. For this compound, QSPR studies could predict various physicochemical and biological properties based on its molecular descriptors. Although specific QSPR models for this exact compound are not detailed in the search results, the methodology is widely applied to nitroaniline derivatives to predict properties like toxicity, reactivity, and optical characteristics. researchgate.net

Investigation of Nonlinear Optical (NLO) Properties

The investigation of nonlinear optical (NLO) properties is a key area of research for nitroaniline derivatives due to their potential in optoelectronic applications. nih.gov The presence of electron-donating (diethylamino) and electron-withdrawing (nitro) groups connected by a π-conjugated system in this compound suggests significant NLO activity.

Calculation of Dipole Moments and Polarizabilities

The dipole moment and polarizability are fundamental electronic properties that influence a molecule's interaction with electric fields and are crucial for understanding its NLO response. Theoretical calculations, often using Density Functional Theory (DFT), are performed to determine these values. For instance, DFT calculations on this compound have predicted a HOMO-LUMO energy gap of 4.2 eV. The dipole moments of similar molecules like N,N-dimethyl-4-nitroaniline have been studied in various solvents, indicating the importance of environmental effects. rsc.org The polarizability of related non-fullerene derivatives has been calculated to be in the order of 10-22 esu. nih.gov

| Compound | Method | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | Polarizability (esu) | Source |

|---|---|---|---|---|---|

| This compound | DFT | 4.2 | Data Not Available | Data Not Available | |

| MSTD7 (non-fullerene derivative) | DFT/M06/6-31G(d,p) | 1.582 | Data Not Available | 3.485 x 10-22 | nih.gov |

Computation of First and Second Hyperpolarizabilities (β, γ)

The first (β) and second (γ) hyperpolarizabilities are measures of the nonlinear optical response of a molecule. High values of these parameters are desirable for NLO materials. Computational methods like DFT and TD-DFT are used to calculate these properties. For a series of designed non-fullerene acceptors, the first hyperpolarizability (βtotal) was found to be as high as 13.44 × 10-27 esu, and the second-order hyperpolarizability (⟨γ⟩) reached 3.66 × 10-31 esu. nih.gov These values indicate promising NLO properties.

| Compound/Derivative | Method | First Hyperpolarizability (β) (esu) | Second Hyperpolarizability (γ) (esu) | Source |

|---|---|---|---|---|

| MSTD7 (non-fullerene derivative) | DFT/M06/6-31G(d,p) | 13.44 x 10-27 | 3.66 x 10-31 | nih.gov |

Structure-NLO Property Correlations in this compound Derivatives

The relationship between the molecular structure and NLO properties is a critical aspect of designing efficient NLO materials. In nitroaniline derivatives, the nature and position of substituent groups significantly influence the NLO response. The presence of a fluoro group in this compound can affect the electronic properties through inductive and resonance effects. nih.gov Studies on fluorinated aniline derivatives have shown that strategic placement of fluorine atoms can enhance NLO properties. bohrium.com The steric hindrance caused by substituents can also play a role by affecting the planarity of the molecule and thus the extent of π-conjugation, which is crucial for charge transfer and NLO activity. stackexchange.com

Reactivity and Derivatization Chemistry of N,n Diethyl 2 Fluoro 4 Nitroaniline

Transformations Involving the Nitro Group

The nitro group of N,N-diethyl-2-fluoro-4-nitroaniline is a key functional handle that can be readily transformed, opening avenues for the synthesis of various derivatives.

Selective Reduction to N,N-diethyl-2-fluoro-4-phenylenediamine

The selective reduction of the nitro group in this compound yields N,N-diethyl-2-fluoro-4-phenylenediamine. This transformation is a crucial step in the synthesis of more complex molecules. A common method for this reduction involves the use of hydrogen gas with a palladium on carbon (Pd/C) catalyst. This catalytic hydrogenation procedure is generally efficient, providing the desired diamine product in good yields.

Alternative reducing agents, such as tin(II) chloride (SnCl₂) in hydrochloric acid, can also be employed to achieve this reduction. The choice of reducing agent and reaction conditions can be critical to avoid side reactions and ensure high selectivity for the desired product.

Below is a table summarizing common reagents and conditions for the reduction of the nitro group:

| Reagent | Catalyst/Conditions | Major Product |

| Hydrogen Gas (H₂) | Palladium on Carbon (Pd/C) | N,N-diethyl-2-fluoro-4-phenylenediamine |

| Tin(II) Chloride (SnCl₂) | Hydrochloric Acid (HCl) | N,N-diethyl-2-fluoro-4-phenylenediamine |

Mechanistic Studies of Nitro Group Reduction under various conditions

The mechanism of nitro group reduction can proceed through various intermediates, depending on the specific reagents and reaction conditions employed. In catalytic hydrogenation, the reaction typically involves the adsorption of the nitro compound onto the catalyst surface, followed by a stepwise reduction. The nitro group is sequentially reduced to a nitroso group, then to a hydroxylamino group, and finally to the amino group.

The use of metallic reducing agents like tin(II) chloride in acidic media follows a different mechanistic pathway. The reduction involves a series of single electron transfers from the metal to the nitro group. This process generates radical anions and other reactive intermediates that are ultimately converted to the corresponding amine.

The nature of the solvent can also influence the reaction mechanism and the distribution of products. researchgate.net For instance, studies on the reduction of related nitroaromatic compounds have shown that the use of different alcohols as solvents with anhydrous stannous chloride can lead to the formation of various products, highlighting the complexity of these reduction reactions. researchgate.net

Reactions leading to Reactive Intermediates from the Nitro Group

The reduction of the nitro group can lead to the formation of reactive intermediates that have their own distinct chemistry. For instance, under certain conditions, the reduction can be stopped at the hydroxylamine (B1172632) stage, yielding N,N-diethyl-2-fluoro-4-(hydroxylamino)aniline. These hydroxylamine derivatives can be useful synthetic intermediates but can also be unstable.

Furthermore, the nitro group can be involved in biotransformation processes, particularly mediated by enzymes like cytochrome P450. These enzymatic reactions can generate reactive intermediates such as quinone imines, which can interact with cellular components. While these processes are more relevant in a biological context, they underscore the potential for the nitro group to generate highly reactive species under specific conditions.

Functionalization at the Fluoro Position

The fluorine atom on the aromatic ring of this compound provides another site for chemical modification, primarily through nucleophilic substitution and transition metal-catalyzed cross-coupling reactions.

Nucleophilic Displacement of the Fluoro Group by various Nucleophiles

The fluorine atom in this compound can be displaced by a variety of nucleophiles. This nucleophilic aromatic substitution (SNAr) is facilitated by the presence of the electron-withdrawing nitro group, which activates the aromatic ring towards nucleophilic attack.

Common nucleophiles that can be used to displace the fluoro group include amines and thiols. These reactions are typically carried out in the presence of a base to facilitate the reaction. The choice of nucleophile and reaction conditions allows for the introduction of a wide range of functional groups at this position, leading to a diverse array of derivatives.

The following table provides examples of nucleophilic displacement reactions:

| Nucleophile | Reagent/Conditions | Product |

| Amines (R-NH₂) | Base | N,N-diethyl-4-nitro-2-(substituted amino)aniline |

| Thiols (R-SH) | Base | N,N-diethyl-4-nitro-2-(substituted thio)aniline |

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., C-F activation)

Transition metal-catalyzed cross-coupling reactions offer a powerful tool for the functionalization of C-F bonds. nih.gov While C-F bonds are generally strong and less reactive than other carbon-halogen bonds, their activation can be achieved using specific transition metal catalysts. nih.govmit.edu

In the context of this compound, these cross-coupling reactions could potentially be used to form new carbon-carbon or carbon-heteroatom bonds at the fluoro position. For example, palladium-catalyzed reactions have been developed for the fluorination of aryl bromides and triflates, demonstrating the feasibility of C-F bond formation and, by extension, C-F bond activation. mit.edu

Research in the field of transition metal-catalyzed reactions of N-aryl-2-aminopyridines has shown that the presence of a directing group can facilitate cyclization and functionalization reactions. nih.gov While not directly applicable to this compound, this highlights the potential for developing tailored catalytic systems for C-F activation in this specific molecule. Further research in this area could unlock new synthetic pathways for the derivatization of this compound.

Reactions at the N,N-diethylamino Moiety

The tertiary amine of this compound is a primary site for chemical modification, including oxidation and further functionalization through alkylation or acylation.

The N,N-diethylamino group is susceptible to oxidation, though the specific electrochemical behavior of this compound is not extensively documented. However, insights can be drawn from related nitroaniline compounds. In studies on the supercritical water oxidation (SCWO) of nitroaniline isomers, the amino group was found to be more susceptible to initial attack than the nitro group. nih.gov This suggests that under oxidative stress, the diethylamino moiety would be a primary reaction site.

The electrochemical potential of the amine is significantly influenced by the electronic environment of the aromatic ring. The presence of the para-nitro group, a powerful electron-withdrawing group, decreases the electron density on the amine nitrogen, making it more difficult to oxidize compared to a non-nitrated aniline (B41778). Conversely, the ortho-fluoro group also withdraws electron density via induction. This electronic pull from both substituents is expected to increase the oxidation potential of the amine. The electrochemical properties are relevant for applications such as in the development of organic anode materials for lithium-ion batteries, where a derivative of 2-fluoro-4-nitroaniline (B181687) has been used. ossila.com

Table 1: Predicted Electrochemical and Oxidation Characteristics

| Property | Predicted Behavior for this compound | Rationale |

| Oxidation Potential | Higher than N,N-diethylaniline | The electron-withdrawing nitro and fluoro groups reduce electron density at the amine, making oxidation more difficult. nih.gov |

| Primary Oxidation Site | N,N-diethylamino group | The amino group is generally more susceptible to oxidative attack than the nitro group in nitroanilines. nih.gov |

| Potential Products | Radical cations, N-oxides, de-alkylated amines | Common products from the oxidation of tertiary aromatic amines. |

The lone pair of electrons on the nitrogen atom of the N,N-diethylamino group allows it to act as a nucleophile, enabling reactions such as alkylation and acylation.

Alkylation: The tertiary amine can be readily alkylated by reacting it with an alkyl halide, such as methyl iodide or a long-chain n-alkyl bromide. This reaction, known as quaternization, results in the formation of a quaternary ammonium (B1175870) salt. researchgate.net The process converts the neutral tertiary amine into a positively charged quaternary ammonium cation, significantly altering the molecule's physical and chemical properties. This reaction is a standard method for synthesizing such salts, which have applications as phase-transfer catalysts and surfactants. researchgate.net

Acylation: The reaction of tertiary amines with acylating agents like acid chlorides is less common than with primary or secondary amines, as there is no proton to be lost after the initial addition. However, reaction can lead to the formation of an acylammonium salt. This species can be a reactive intermediate, but stable isolation is less typical than with alkylation. The reactivity in acylation is also diminished by the electron-withdrawing effects of the nitro and fluoro groups, which reduce the nucleophilicity of the amine nitrogen.

Table 2: Potential Reactions at the Amine Nitrogen

| Reaction Type | Reagent Example | Expected Product Structure | Product Class |

| Alkylation | Methyl Iodide (CH₃I) | [C₁₁H₁₆FN₂O₂]⁺ I⁻ | Quaternary Ammonium Iodide Salt |

| Alkylation | Benzyl Bromide (C₆H₅CH₂Br) | [C₁₇H₂₀FN₂O₂]⁺ Br⁻ | Quaternary Ammonium Bromide Salt |

| Acylation | Acetyl Chloride (CH₃COCl) | [C₁₂H₁₆FN₂O₂Cl]⁺ Cl⁻ | Acylammonium Chloride Salt (intermediate) |

Synthesis of Complex Analogues and Heterocyclic Systems

The specific arrangement of functional groups in this compound makes it a valuable precursor for synthesizing more complex molecules, including fused heterocyclic systems and tailored supramolecular structures.

A key synthetic utility of ortho-substituted anilines is their conversion into fused heterocyclic systems. For this compound, the most synthetically valuable transformation involves the chemical reduction of the para-nitro group to an amine. This creates a highly useful intermediate: N⁴,N⁴-diethyl-3-fluorobenzene-1,2-diamine .

This resulting ortho-phenylenediamine derivative possesses two adjacent amino groups, which are primed for cyclization reactions with a variety of electrophilic partners to form benzimidazoles, a class of heterocycles with significant biological activity. jchemrev.comrsc.org

Common methods for this transformation include:

Reaction with Aldehydes: Condensation of the diamine with an aldehyde, often under oxidative conditions or with a catalyst, yields a 2-substituted benzimidazole (B57391). rsc.org

Reaction with Carboxylic Acids: Direct condensation with a carboxylic acid or its derivative (like an ester or acid chloride), typically at high temperatures or with a catalyst like polyphosphoric acid, forms the benzimidazole ring. jchemrev.cominstras.com

Microwave-Assisted Synthesis: Microwave irradiation has been shown to be a highly effective method for accelerating these cyclization reactions, often leading to higher yields and shorter reaction times compared to conventional heating. jchemrev.com

The fluorine atom at the 3-position of the diamine intermediate (originally the 2-position of the starting material) would remain on the resulting benzimidazole ring system, providing a route to fluorinated benzimidazole derivatives. nih.gov

The distinct electronic nature of this compound, with its electron-donating amine and electron-withdrawing nitro group, results in a large molecular dipole moment. This polarity is a driving force for the formation of ordered, non-covalent structures.

Analogous molecules like N,N-dimethyl-4-nitroaniline are known to form charge-transfer molecular crystals. researchgate.net Similarly, other nitroaniline derivatives have been shown to self-assemble into well-defined supramolecular structures on surfaces, guided by intermolecular forces like hydrogen bonds and dipole-dipole interactions. researchgate.net It is therefore highly probable that this compound can form stable, ordered supramolecular assemblies in the solid state. These structures could potentially be tuned for applications in non-linear optics or sensor technology. nih.gov

While direct polymerization of this compound is not widely reported, it could potentially serve as a monomer for creating specialized polymers. The amine group could be used for nucleophilic addition reactions, or the entire molecule could be incorporated into a polymer backbone after conversion to a derivative with polymerizable groups (e.g., vinyl or acrylate (B77674) functionalities). The resulting polymer would feature pendant, highly polar side chains, which could impart unique optical or dielectric properties to the material.

Advanced Research Applications of N,n Diethyl 2 Fluoro 4 Nitroaniline and Its Derivatives

Role as a Versatile Intermediate in Organic Synthesis

The strategic placement of functional groups on the N,N-diethyl-2-fluoro-4-nitroaniline molecule allows for a variety of chemical transformations. The nitro group can be reduced to an amine, while the fluorine atom can be substituted by other nucleophiles, and the diethylamino group can influence the reactivity of the aromatic ring. This versatility makes it a key building block in the synthesis of more complex molecules with specific desired properties.

Precursor for Advanced Pharmaceutical Intermediates

This compound and its close chemical relatives serve as important starting materials in the synthesis of active pharmaceutical ingredients (APIs). The presence of the fluorine atom is particularly significant, as its incorporation into drug molecules can enhance metabolic stability, binding affinity, and bioavailability.

One notable example is the use of a related compound, 2-fluoro-4-nitroaniline (B181687), as a precursor in the synthesis of the antibiotic candidate TBI-233. ossila.com The synthesis involves a series of reactions where the functionalities of the 2-fluoro-4-nitroaniline core are modified to build the final complex structure of the antibiotic. ossila.com While the direct use of this compound in this specific synthesis is not detailed, the underlying chemical principles demonstrate the utility of this class of compounds in medicinal chemistry. The general synthetic strategy often involves the reduction of the nitro group to an amine, which can then undergo further reactions to build the desired molecular framework.

The following table summarizes the key reactive sites of this compound and their potential transformations in the synthesis of pharmaceutical intermediates.

| Functional Group | Position | Potential Reactions | Relevance to Pharmaceutical Synthesis |

| Nitro (-NO₂) | 4 | Reduction to an amino group (-NH₂) | Introduces a new reactive site for further functionalization. |

| Fluoro (-F) | 2 | Nucleophilic aromatic substitution | Allows for the introduction of various other functional groups to modulate biological activity. |

| Diethylamino (-N(C₂H₅)₂) | 1 | Directing group for electrophilic aromatic substitution | Influences the position of further substitutions on the aromatic ring. |

Building Block for Agrochemical and Dye Synthesis

The chemical reactivity of this compound and its derivatives also makes them valuable in the production of agrochemicals and dyes. In the synthesis of agrochemicals, the introduction of a fluorinated nitroaniline core can lead to compounds with enhanced pesticidal or herbicidal activity.

In the realm of dye synthesis, nitroanilines are well-established precursors. For instance, 4-nitroaniline (B120555) is a key intermediate in the production of p-phenylenediamine, a vital component in many dyes. wikipedia.org The synthesis of azo dyes, a major class of synthetic colorants, often involves the diazotization of an aromatic amine followed by coupling with a suitable aromatic compound. The amino group derived from the reduction of the nitro group in this compound can readily undergo diazotization, making it a potential precursor for a range of vibrant and stable dyes. chemimpex.com The specific shades and properties of the resulting dyes can be fine-tuned by the choice of the coupling partner and any subsequent chemical modifications.

Contributions to Materials Science and Engineering

The unique electronic properties of this compound and its derivatives, arising from the combination of electron-donating (diethylamino) and electron-withdrawing (nitro and fluoro) groups, make them attractive candidates for applications in materials science. These molecules can be used to create materials with tailored electronic and optical properties.

Development of Organic Electrode Materials for Energy Storage (e.g., Li-ion Batteries)

Researchers are exploring the use of organic molecules as electrode materials in lithium-ion batteries as a more sustainable and potentially higher-capacity alternative to traditional inorganic materials. A derivative of 2-fluoro-4-nitroaniline has been used to synthesize a lithium bismaleamate anode material. ossila.com This material demonstrated a significant electrode capacity, highlighting the potential of this class of compounds in energy storage applications. ossila.com The electrochemical performance of these organic materials is closely linked to their molecular structure and the ability of the functional groups to reversibly store and release lithium ions.

Functionalization of Carbon Nanotubes for Tailored Optical Properties

Carbon nanotubes (CNTs) possess remarkable mechanical and electrical properties, but their insolubility and lack of processability can be a challenge. Covalent functionalization, the process of attaching molecules to the surface of CNTs, can overcome these limitations and also introduce new properties.

Aniline (B41778) derivatives, including 2-fluoro-4-nitroaniline, have been used to functionalize single-walled carbon nanotubes (SWCNTs). ossila.com This process can introduce defects in the sp²-hybridized carbon lattice of the nanotubes, which can in turn be used to create organic color centers with specific optical properties. ossila.com The functionalization is typically achieved by generating diazonium species from the aniline derivative, which then react with the CNT surface. This approach allows for the tuning of the electronic and optical properties of the nanotubes for specific applications.

Applications in Organic Semiconductors and Optoelectronic Devices

The field of organic electronics is rapidly advancing, with organic semiconductors (OSCs) at the heart of devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The performance of these devices is critically dependent on the charge-carrier mobility of the organic semiconductor material.

Nitroaromatic compounds have been investigated as n-type organic semiconductors. rsc.org The strong electron-withdrawing nature of the nitro group can facilitate electron transport. While research on this compound itself in this specific application is not widely published, the broader class of nitro-functionalized aromatic compounds shows promise. The ability to tune the energy levels of these molecules through chemical modification makes them interesting candidates for the development of new and efficient organic electronic materials. rsc.orgnih.gov

The following table provides a summary of the research findings related to the materials science applications of this compound and its derivatives.

| Application Area | Derivative Used | Key Finding |

| Organic Electrode Materials | Derivative of 2-fluoro-4-nitroaniline | Synthesis of a lithium bismaleamate anode material with an electrode capacity of 688.9 mAhg⁻¹. ossila.com |

| Functionalization of Carbon Nanotubes | 2-Fluoro-4-nitroaniline | Introduction of sp³ defects onto semiconducting SWCNTs to create organic color centers. ossila.com |

| Organic Semiconductors | Nitrofluorenone derivatives | Demonstrated n-type semiconducting behavior with excellent air-stability and tunable energy levels. rsc.org |

Exploration in Medicinal Chemistry and Chemical Biology Research

The nitroaniline scaffold is a key pharmacophore in a variety of biologically active compounds. The introduction of a fluorine atom and diethylamino group, as seen in this compound, can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules. Researchers have been actively exploring derivatives of this and related structures for various therapeutic applications.

Investigation of Therapeutic Potential of Derivatives (e.g., Antitubercular Activity)

While direct studies on the antitubercular activity of this compound are not extensively documented, the broader class of nitroaromatic compounds and fluorinated anilines has shown significant promise in the fight against Mycobacterium tuberculosis (Mtb). The electron-withdrawing nature of the nitro group is often crucial for the bioactivation of these compounds into reactive species that are toxic to the mycobacterium.

For instance, research into nitro-substituted heteroaromatic carboxamides has yielded compounds with potent activity against virulent and multidrug-resistant strains of Mtb. researchgate.net Similarly, studies on 4-anilinoquinolines and 4-anilinoquinazolines have identified potent inhibitors of Mtb growth. nih.gov In these series, substitutions on the aniline ring, including fluorine atoms, have been shown to markedly increase antitubercular activity. nih.gov Another study identified 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol as a promising anti-TB agent against both H37Rv and multidrug-resistant strains of Mtb. mdpi.com These findings suggest that derivatives of this compound could be promising candidates for future antitubercular drug discovery programs.

A series of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamide (B32628) derivatives were synthesized and evaluated for their in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv, with some compounds showing notable activity. nih.gov

Table 1: Antitubercular Activity of Representative Nitroaromatic Compounds

| Compound Class | Example Compound | Target Strain | Activity (MIC) |

| 4-Anilinoquinolines | 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine | Mtb | 0.63-1.25 µM |

| Triazole-thiol derivatives | 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | Mtb H37Rv | 5.5 µg/mL |

| Triazole-thiol derivatives | 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | MDR-Mtb | 11 µg/mL |

Structure-Activity Relationship (SAR) Studies for Biological Targets

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For nitroaniline derivatives, SAR studies have revealed several key insights. The position and nature of substituents on the aniline ring can dramatically influence biological activity.

In the context of antitubercular agents, the presence of a nitro group is often essential for activity, forming the basis of their mechanism of action. The introduction of fluorine can enhance membrane permeability and metabolic stability, often leading to improved potency. For example, in a series of 4-anilinoquinazolines, fluorine substitution on the phenyl ring distal to the quinazoline (B50416) core led to a marked increase in activity against Mtb. nih.gov

Furthermore, studies on N-(2-phenylethyl)nitroaniline derivatives have shown that modest changes in functional groups can lead to significant differences in molecular conformation and intermolecular interactions, which in turn can affect their potential as, for example, nitric oxide release agents. nih.gov These studies highlight the importance of systematic modifications to the nitroaniline scaffold to probe and understand the structural requirements for interaction with specific biological targets.

Studies on Interactions with Biological Molecules

The biological activity of this compound derivatives is predicated on their interaction with specific biological molecules, such as enzymes or receptors. The electron-deficient nature of the aromatic ring, a consequence of the nitro and fluoro substituents, makes it a potential site for nucleophilic attack or π-stacking interactions with protein residues.

For example, some nitroaromatic compounds exert their antitubercular effect by inhibiting essential mycobacterial enzymes. Molecular docking and dynamics simulations have suggested that compounds like 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol may inhibit enzymes such as β-ketoacyl ACP synthase I (KasA) in Mtb by forming hydrogen bonds with catalytic residues and blocking substrate access. mdpi.com

In a different context, a related compound, N,N-diethyl-2,4-dinitro-5-fluoroaniline, has been used as a derivatizing reagent for amino acids. nih.gov This highlights the reactivity of the fluoro-nitro-activated phenyl ring towards nucleophilic amino groups, a principle that can be extended to the labeling of proteins and other biomolecules to study their structure and function. The resulting derivatives are noted for their stability, which is a desirable feature for biological probes. nih.gov

Application in Solvatochromic Probes and Solvent Characterization

The significant intramolecular charge transfer character of this compound, arising from the electron-donating diethylamino group and the electron-withdrawing nitro group, makes it and its derivatives highly sensitive to the polarity of their environment. This property is exploited in their application as solvatochromic probes.

Design of this compound-based Solvatochromic Dyes

Solvatochromic dyes exhibit a shift in their absorption or emission spectra in response to changes in the polarity of the solvent. This makes them valuable tools for characterizing solvent properties and for probing the microenvironment of complex systems like micelles and biological membranes.

The design of new solvatochromic dyes often involves modifying a core structure like N,N-dialkyl-p-nitroaniline to tune its properties. For instance, new chiral nitroanilines have been synthesized through the nucleophilic aromatic substitution of fluoronitroanilines with aminodiols. researchgate.net This approach allows for the creation of sensor molecules that can respond to both solvent polarity and the presence of specific anions. researchgate.net

The push-pull nature of N,N-diethyl-4-nitroaniline, a close analog, makes it a strong candidate for such applications. researchgate.net The introduction of a fluorine atom at the 2-position in this compound can further modulate the electronic properties and steric interactions of the molecule, potentially leading to dyes with enhanced sensitivity or different spectral responses. The development of thiol-reactive derivatives of other solvatochromic fluorophores, such as 4-N,N-dimethylamino-1,8-naphthalimide, demonstrates a strategy for creating probes that can be covalently attached to biomolecules to report on local environmental changes. nih.gov

Quantitative Measurement of Solvent Polarity and Hydrogen Bonding Parameters

N,N-dialkyl-p-nitroanilines are well-established probes for quantifying solvent properties. The shift in the UV-visible absorption maximum (λmax) of these dyes is used to establish empirical scales of solvent polarity. For example, the comparison of the spectra of 4-nitroaniline and N,N-diethyl-4-nitroaniline in various solvents allows for the estimation of the solvent's hydrogen bond donating acidity. researchgate.net

The solvatochromic shifts of these probes are often analyzed using linear solvation energy relationships, such as the Kamlet-Taft equation, which separates the solvent effect into contributions from dipolarity/polarizability (π), hydrogen bond acidity (α), and hydrogen bond basicity (β). N,N-diethyl-4-nitroaniline is a reference compound for determining the π scale, which reflects the ability of a solvent to stabilize a dipole or polarizable solute. researchgate.net

The introduction of the ortho-fluoro group in this compound would be expected to influence its solvatochromic behavior. The electronegative fluorine atom can affect the ground and excited state dipole moments of the molecule and introduce steric effects that may alter its interaction with solvent molecules. This could potentially lead to a probe with a different sensitivity profile to various solvent parameters.

Development of Chromophores for Nonlinear Optics (NLO)

The field of nonlinear optics (NLO) explores the interaction of high-intensity light with materials to produce new frequencies, a phenomenon critical for technologies like optical data storage, telecommunications, and optical switching. At the heart of these materials are chromophores, molecules designed to exhibit a strong nonlinear optical response. A key strategy in designing such molecules is the "push-pull" concept, where an electron-donating group (donor) is connected to an electron-accepting group (acceptor) through a π-conjugated bridge. This architecture facilitates intramolecular charge transfer (ICT) upon excitation by a light source, which is fundamental to the NLO effect. researchgate.net

This compound possesses the essential components of a push-pull chromophore. The N,N-diethylamino group is a well-established electron donor, while the nitro group is a strong electron acceptor. The fluorine atom at the ortho position can further modulate the electronic properties of the molecule, potentially enhancing its NLO response by influencing the electron-withdrawing nature of the nitro group and the planarity of the molecule.

While direct and extensive research focusing solely on this compound for NLO applications is not widely available in peer-reviewed literature, the principles of its design are well-represented in studies of analogous compounds. Research on chromophores with a diethylaminophenyl donor has demonstrated their potential in achieving significant electro-optic coefficients (r₃₃), a measure of a material's ability to change its refractive index in response to an electric field. semanticscholar.org